1-acetyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
1-acetyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-acetyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-indole-5-sulfonamide involves multiple steps. One common synthetic route includes the reaction of indole derivatives with sulfonamide groups under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-acetyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-acetyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-acetyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-acetyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
1- (5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: An antiviral agent.
N-arylsulfonyl-3-acetylindole: An HIV-1 inhibitor.
Properties
IUPAC Name |
1-acetyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-17(26)25-9-8-18-14-21(6-7-22(18)25)30(27,28)23-15-19-4-2-3-5-20(19)16-24-10-12-29-13-11-24/h2-7,14,23H,8-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCQJQFPIZQQHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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